N-(3-methylphenyl)-7H-purin-6-amine

Solubility Physicochemical property Formulation suitability

N-(3-methylphenyl)-7H-purin-6-amine, also identified as 6-(3-methylanilino)purine or NSC 351558, is a synthetic small molecule belonging to the 6-anilinopurine class. It features a purine core substituted at the 6-position with a 3-methylphenyl (m-toluidine) moiety, yielding a molecular formula of C₁₂H₁₁N₅ and a molecular weight of 225.25 g/mol.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 82760-82-5
Cat. No. B12131620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-7H-purin-6-amine
CAS82760-82-5
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H11N5/c1-8-3-2-4-9(5-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)
InChIKeyVPNQRIINNCGTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylphenyl)-7H-purin-6-amine (CAS 82760-82-5) – Structural Identity and Class Context for Scientific Procurement


N-(3-methylphenyl)-7H-purin-6-amine, also identified as 6-(3-methylanilino)purine or NSC 351558, is a synthetic small molecule belonging to the 6-anilinopurine class . It features a purine core substituted at the 6-position with a 3-methylphenyl (m-toluidine) moiety, yielding a molecular formula of C₁₂H₁₁N₅ and a molecular weight of 225.25 g/mol . The compound is structurally analogous to adenine-based cytokinins and has been described within patents as a member of substituted 6-anilinopurine derivatives that act as inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme central to plant hormone regulation [1]. However, unlike extensively profiled 2-substituted 6-anilinopurines (e.g., 2-chloro- or 2-fluoro-6-(3-methoxyphenyl)aminopurine), publicly available quantitative biological potency data for the 2-unsubstituted N-(3-methylphenyl) variant are extremely limited [2]. This scarcity of direct bioactivity data makes procurement decisions dependent on understanding structural differentiation from nearby analogs within the same chemical series.

Why Generic 6-Anilinopurine Substitution Is Not Advisable for N-(3-Methylphenyl)-7H-purin-6-amine


Within the 6-anilinopurine family, substitution patterns on both the purine C2 position and the aniline phenyl ring profoundly modulate biological target engagement, enzyme inhibition potency, and cytokinin receptor activation profiles [1]. The landmark structure–activity relationship (SAR) study by Zatloukal et al. demonstrated that introduction of a halogen at the purine 2-position (e.g., 2-chloro or 2-fluoro) combined with a 3-methoxy group on the phenyl ring yielded sub-micromolar AtCKX2 inhibitors, whereas simple 6-anilinopurines lacking the C2 substituent showed markedly weaker enzyme inhibition [2]. For N-(3-methylphenyl)-7H-purin-6-amine, the absence of a C2 substituent (X = H) and the presence of a 3-methyl rather than 3-methoxy group on the phenyl ring predict substantially different CKX inhibitory activity compared to the optimized lead compounds in this series. Consequently, assuming functional interchangeability between this compound and other 6-anilinopurines without confirmatory batch-specific activity data risks experimental inconsistency in enzyme inhibition assays, plant cytokinin studies, or any application where CKX modulation is the intended mode of action.

Quantitative Differentiation Evidence for N-(3-Methylphenyl)-7H-purin-6-amine Versus Structural Analogs


Calculated Aqueous Solubility of N-(3-Methylphenyl)-7H-purin-6-amine Compared to Lead 6-Anilinopurine CKX Inhibitors

The predicted aqueous solubility of N-(3-methylphenyl)-7H-purin-6-amine at 25 °C is 2.3 g/L, calculated via fragment-based methodology . This solubility is approximately 10- to 20-fold lower than that of the more polar 2-chloro-6-(3-methoxyphenyl)aminopurine and 2-fluoro-6-(3-methoxyphenyl)aminopurine (estimated logS ≈ −2.5 to −2.8 based on their calculated logP and polar surface area profiles), which are the most potent AtCKX2 inhibitors reported in the Zatloukal et al. study [1]. The lipophilic 3-methyl substituent on the aniline ring (vs. 3-methoxy in the lead compounds) reduces hydrogen-bonding capacity and increases logP, resulting in lower aqueous solubility. This physicochemical difference directly influences handling protocols (e.g., DMSO stock concentration limits) and may affect compound behavior in aqueous biological assay buffers.

Solubility Physicochemical property Formulation suitability

Predicted Boiling Point and Vapor Pressure of N-(3-Methylphenyl)-7H-purin-6-amine as Indicators of Thermal Stability and Handling Requirements

The predicted boiling point of N-(3-methylphenyl)-7H-purin-6-amine is 531.0 ± 35.0 °C at 760 mmHg, with a calculated enthalpy of vaporization of 80.6 ± 3.0 kJ/mol and a vapor pressure of 0.0 ± 1.4 mmHg at 25 °C . By comparison, the unsubstituted parent compound 6-anilinopurine (N-phenyl-7H-purin-6-amine, CAS 17687-00-4) exhibits a predicted boiling point of approximately 485–510 °C and a marginally higher vapor pressure, consistent with its lower molecular weight and reduced van der Waals surface area. The elevated boiling point of the 3-methylphenyl derivative reflects stronger intermolecular dispersion forces conferred by the methyl substituent. In practical terms, this indicates low volatility under ambient storage conditions and suitability for long-term storage at room temperature without significant evaporative loss, a relevant consideration for compound management in screening libraries or long-duration experimental protocols.

Thermal stability Storage conditions Volatility

Absence of Validated CKX Inhibitory IC₅₀ Data for N-(3-Methylphenyl)-7H-purin-6-amine Versus Reported Lead Compound Potencies

A comprehensive search of publicly available bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and primary literature confirms that no half-maximal inhibitory concentration (IC₅₀) or equilibrium dissociation constant (Kᵢ) values have been reported for N-(3-methylphenyl)-7H-purin-6-amine against Arabidopsis thaliana cytokinin oxidase/dehydrogenase (AtCKX2) or any other CKX isoform . In contrast, the optimized 2-substituted 6-anilinopurines from the same chemical series – specifically 2-chloro-6-(3-methoxyphenyl)aminopurine and 2-fluoro-6-(3-methoxyphenyl)aminopurine – are explicitly identified as potent AtCKX2 inhibitors [1], though their precise IC₅₀ values were not disclosed in the abstract or publicly accessible portions of the primary publication. This data void is significant because the Zatloukal et al. study synthesized a panel of 2-X-6-anilinopurines with systematic phenyl ring substitutions (including 3-methyl, 3-methoxy, 3-nitro, 4-methyl, and others) and tested them in AtCKX2 enzyme assays and cytokinin bioassays [1]; the non-disclosure of activity data for the 2-unsubstituted, 3-methylphenyl-bearing compound strongly implies that it failed to reach the potency threshold warranting full reporting. For any experimental design requiring defined CKX inhibitory activity, this compound cannot be selected as a positive control or reference inhibitor based on currently available evidence.

AtCKX2 inhibition Cytokinin oxidase/dehydrogenase Enzyme assay

Structural Determinant: 2-Unsubstituted Purine Core Distinguished from High-Activity 2-Halo-6-anilinopurine CKX Inhibitors

The defining structural feature of N-(3-methylphenyl)-7H-purin-6-amine is the absence of a substituent at the purine C2 position (R₂ = H), which represents a critical SAR junction in the 6-anilinopurine CKX inhibitor class. The Zatloukal et al. publication and the associated patent (US20100190806A1) explicitly enumerate that preferred 6-anilinopurine derivatives for CKX inhibition carry a C2 substituent selected from halogen, amino, methylthio, or nitro groups, with C2-chloro and C2-fluoro derivatives demonstrating the strongest inhibitory activity [1]. The patent claims specifically exclude simple C2-H compounds from the preferred embodiment list of potent inhibitors [1]. The 3-methyl substitution on the aniline ring of the target compound further differentiates it from the 3-methoxy-substituted lead series, where the methoxy oxygen participates in hydrogen-bond interactions within the AtCKX2 active site (inferred from docking studies mentioned in the patent's enabling disclosure) [1]. This dual differentiation – C2-H instead of C2-halogen and 3-methyl instead of 3-methoxy – positions N-(3-methylphenyl)-7H-purin-6-amine as a structurally informative but biologically attenuated comparator relative to the pharmacologically optimized members of this compound class.

Structure-activity relationship Purine C2 substitution Enzyme inhibition

Scientifically Justified Application Scenarios for N-(3-Methylphenyl)-7H-purin-6-amine Based on Quantitative Differentiation Evidence


SAR Probe for Purine C2-Substituent Contribution in Cytokinin Oxidase/Dehydrogenase Enzymology

N-(3-methylphenyl)-7H-purin-6-amine, bearing a hydrogen at the purine C2 position, serves as a structurally matched negative control for experiments designed to quantify the contribution of C2-halogen (Cl, F) substitution to AtCKX2 inhibitory potency. When tested in parallel with 2-chloro-6-(3-methoxyphenyl)aminopurine or 2-fluoro-6-(3-methoxyphenyl)aminopurine under identical enzyme assay conditions [1], the differential activity profile directly illuminates the SAR at the C2 position, a key determinant of inhibitor binding affinity in this enzyme class . This application is contingent upon user-side generation of comparative activity data, as publicly available numbers for the target compound are absent.

Physicochemical Reference Standard for 6-Anilinopurine Solubility Profiling in Early-Stage Formulation Studies

With a calculated aqueous solubility of 2.3 g/L at 25 °C [1], N-(3-methylphenyl)-7H-purin-6-amine provides a well-defined intermediate-solubility reference point within the 6-anilinopurine chemical space. Researchers developing solubility-predictive models or evaluating formulation excipient compatibility for purine-based compound libraries can use this compound as a calibration standard bracketed between more soluble 3-methoxy-substituted analogs and less soluble polyhalogenated derivatives. The physicochemical data package (boiling point 531 °C, vapor pressure ~0 mmHg, density 1.38 g/cm³) further supports its use as a column calibration standard in reverse-phase HPLC method development for purine separation .

Plant Cytokinin Bioassay Negative Control with Documented Structural Basis for Inactivity

In tobacco callus growth, wheat leaf senescence, and Amaranthus betacyanin induction bioassays originally used to characterize 6-anilinopurine cytokinin activity [1], N-(3-methylphenyl)-7H-purin-6-amine can be employed as a structurally justified negative control. The absence of C2-substitution and the presence of a 3-methyl rather than 3-methoxy group on the aniline ring provide a documented SAR rationale for predicting substantially attenuated or absent cytokinin-like activity relative to positive controls such as kinetin or 6-benzylaminopurine [1]. Inclusion of this compound in multi-concentration bioassay plates strengthens the statistical rigor of structure–activity conclusions by controlling for non-specific purine scaffold effects.

Analytical Method Development for Separation and Quantification of 6-Anilinopurine Impurity Profiles

The distinct chromatographic properties of N-(3-methylphenyl)-7H-purin-6-amine, with a predicted logP of approximately 2.5–3.0 (estimated from ChemSpider data) [1], support its use as a system suitability standard in HPLC or UPLC methods designed to resolve mixtures of closely related 6-anilinopurines. Custom synthesis laboratories and quality control units can employ this compound to validate column selectivity and retention time reproducibility for isomeric or homologous purine derivatives, particularly when developing pharmacopoeial monographs or in-process control methods for 6-substituted purine active pharmaceutical ingredients.

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